

# AL002 Mechanism of Action in Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AL002     |           |
| Cat. No.:            | B15613663 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**AL002** is a humanized monoclonal IgG1 antibody designed to function as an agonist for the Triggering Receptor Expressed on myeloid cells 2 (TREM2), a key microglial surface receptor implicated in the pathogenesis of Alzheimer's disease (AD). The therapeutic hypothesis is that by activating TREM2, **AL002** can enhance the neuroprotective functions of microglia, including phagocytosis of pathological protein aggregates and modulation of the neuroinflammatory environment. Preclinical studies in animal models demonstrated target engagement and downstream pathway activation, leading to reduced amyloid pathology and improved neuronal health. A Phase 1 clinical trial in healthy volunteers showed that **AL002** was well-tolerated and demonstrated proof-of-mechanism through dose-dependent changes in cerebrospinal fluid (CSF) biomarkers. However, the subsequent Phase 2 INVOKE-2 trial in patients with early AD did not meet its primary endpoint of slowing clinical decline, raising important questions about the therapeutic potential of this mechanism in established disease. This guide provides an indepth technical overview of **AL002**'s mechanism of action, summarizing the key preclinical and clinical data, and detailing the experimental protocols that form the basis of our current understanding.

## **Core Mechanism of Action: TREM2 Agonism**

**AL002** targets TREM2, a receptor expressed on the surface of microglia, the resident immune cells of the central nervous system.[1] Genetic evidence strongly links variants of the TREM2



gene to an increased risk of developing late-onset Alzheimer's disease.[2] These risk variants often impair the receptor's signaling capacity. **AL002** is designed to counteract this by binding to TREM2 and stimulating its signaling cascade, thereby augmenting microglial function.[3][4]

The proposed mechanism involves the following key steps:

- Binding and Receptor Clustering: AL002 binds to the extracellular domain of TREM2,
   promoting receptor clustering on the microglial cell surface.
- DAP12 Phosphorylation: TREM2 forms a complex with the transmembrane adapter protein, DNAX-activating protein of 12 kDa (DAP12). Upon AL002-mediated activation, the immunoreceptor tyrosine-based activation motifs (ITAMs) on DAP12 become phosphorylated.[5]
- Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the spleen tyrosine kinase (Syk). This recruitment leads to the activation of Syk.[5][6]
- Downstream Signaling: Activated Syk initiates a cascade of downstream signaling events,
   most notably involving the activation of the phosphoinositide 3-kinase (PI3K) pathway.[2][5]
- Functional Consequences: This signaling cascade is believed to promote several beneficial microglial functions:
  - Enhanced Survival and Proliferation: Promoting the overall health and expansion of the microglial population.[5][6]
  - Increased Phagocytosis: Augmenting the capacity of microglia to engulf and clear cellular debris and pathological proteins, such as amyloid-beta (Aβ) plaques.
  - Modulation of Inflammatory Response: Regulating the secretion of cytokines and other inflammatory mediators.[6]

# **Signaling Pathway Diagram**





Click to download full resolution via product page



Caption: **AL002** binds to TREM2, leading to DAP12 phosphorylation, Syk activation, and enhanced microglial function.

### **Preclinical Data**

The therapeutic rationale for **AL002** was supported by a series of preclinical experiments in both mouse models of AD and non-human primates.

### Studies in Alzheimer's Disease Mouse Models

A preclinical variant of **AL002**, known as **AL002**c, was tested in 5XFAD transgenic mice that also expressed human TREM2. These studies were crucial for establishing in vivo proof-of-concept.

Table 1: Summary of Key Quantitative Findings in 5XFAD Mouse Models



| Parameter                | Experimental Detail                                                  | Result                                                                                                        | Citation |
|--------------------------|----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|----------|
| Microglial Proliferation | Acute systemic administration of AL002c.                             | Induced microglial proliferation in both human TREM2 common variant (CV) and R47H variant mice.               | [6]      |
| Amyloid Pathology        | Chronic treatment (30 mg/kg weekly for 12 weeks).                    | Reduced filamentous Aβ plaques and neurite dystrophy surrounding plaques. Did not alter total Aβ plaque load. | [6]      |
| Neurite Dystrophy        | Quantification of N-<br>terminus-APP+<br>neurites around<br>plaques. | Significantly reduced the number, coverage, and volume of dystrophic neurites per plaque.                     | [6]      |
| Behavioral Outcomes      | Elevated Plus Maze<br>(EPM) test after 10<br>weeks of treatment.     | Normalized anxiety-<br>like behavior in<br>5XFAD mice towards<br>wild-type levels.                            | [6]      |
| Inflammatory<br>Response | Single-cell RNA<br>sequencing of<br>microglia.                       | Tempered the microglial inflammatory response after prolonged administration.                                 | [6]      |

## **Studies in Cynomolgus Monkeys**

To assess safety, pharmacokinetics (PK), and pharmacodynamics (PD) in a species closer to humans, **AL002** was evaluated in healthy cynomolgus monkeys.



Table 2: Summary of Key Findings in Cynomolgus Monkeys

| Parameter                          | Experimental Detail                                                      | Result                                                                                            | Citation |
|------------------------------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|----------|
| Safety & Tolerability              | Weekly intravenous<br>(IV) injections up to<br>250 mg/kg for 4<br>weeks. | Well-tolerated with no AL002-related adverse effects observed.                                    | [7]      |
| Target Engagement<br>(CSF sTREM2)  | Measurement of soluble TREM2 (sTREM2) in CSF.                            | Dose-dependent decrease in CSF sTREM2, indicating target engagement in the CNS.                   | [7]      |
| Target Engagement<br>(Brain TREM2) | Measurement of total TREM2 in brain tissue post-mortem.                  | Dose-dependent decrease in total TREM2 in the hippocampus and frontal cortex.                     | [7]      |
| Biomarker Response<br>(CSF)        | Proteomic analysis<br>(SomaScan) of CSF.                                 | Dose-dependent increase in biomarkers of TREM2 signaling, including SPP1 (Osteopontin) and IL1RN. | [7]      |

# Clinical Trial Data Phase 1 INVOKE-1 Study in Healthy Volunteers

The first-in-human study, INVOKE-1, was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, PK, and PD of single ascending doses of **AL002** in healthy adult volunteers.[7][8]

Table 3: Summary of Phase 1 INVOKE-1 Study Results



| Parameter                         | Experimental Detail                                                | Result                                                                                                                                                    | Citation |
|-----------------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Study Population                  | 64 healthy volunteers.                                             | N/A                                                                                                                                                       | [7]      |
| Dosing                            | Single ascending intravenous doses ranging from 0.003 to 60 mg/kg. | N/A                                                                                                                                                       | [6]      |
| Safety & Tolerability             | Monitored for adverse events over 12 weeks.                        | Generally safe and well-tolerated with no treatment-related serious adverse events.                                                                       | [7]      |
| Target Engagement<br>(CSF sTREM2) | Measurement of sTREM2 in CSF at multiple timepoints post-dose.     | Dose-dependent reduction of sTREM2 in CSF, demonstrating brain target engagement. The reduction persisted for at least 30 days in the highest dose group. | [6][7]   |
| Pharmacodynamic<br>Response (CSF) | Measurement of microglial activity biomarkers in CSF.              | Dose-dependent increases in CSF levels of CSF1R, SPP1, and IL1RN, suggesting activation of the TREM2 pathway.                                             | [7]      |
| Pharmacokinetics                  | Measurement of AL002 in blood and CSF.                             | Half-life in blood was<br>8 to 9 days. CSF<br>penetration was<br>approximately 0.17%<br>to 0.28%.                                                         | [6]      |

# **Phase 2 INVOKE-2 Study in Early Alzheimer's Disease**



The INVOKE-2 trial was a Phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of **AL002** in individuals with early-stage AD. Despite demonstrating sustained target engagement and pharmacodynamic responses indicative of microglial activation, the trial did not achieve its clinical goals.

Table 4: Summary of Phase 2 INVOKE-2 Study Results

| Parameter           | Experimental Detail                                         | Result                                                                                                    | Citation |
|---------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|----------|
| Primary Endpoint    | Clinical Dementia Rating Sum of Boxes (CDR®-SB).            | Failed to meet. No significant slowing of clinical progression compared to placebo.                       | [6]      |
| Secondary Endpoints | Secondary clinical and functional outcomes.                 | No treatment benefits observed.                                                                           | [6]      |
| Biomarker Endpoints | Alzheimer's fluid<br>biomarkers and<br>amyloid PET imaging. | No significant effects on fluid biomarkers and no treatment-related reduction in brain amyloid levels.    | [6]      |
| Safety              | MRI monitoring.                                             | Amyloid-related imaging abnormalities (ARIA) were observed, primarily in participants treated with AL002. | [6]      |

# Experimental Protocols Animal Models

5XFAD Mouse Model: Mice used in the preclinical efficacy studies were 5XFAD transgenic mice backcrossed to mice with a knock-out of the endogenous mouse TREM2 gene and a knock-in of the human TREM2 common variant (CV) or the R47H risk variant. Chronic treatment involved weekly intraperitoneal (i.p.) injections of 30 mg/kg AL002c or human IgG control for 12 weeks, starting at 5 months of age.[6]



 Cynomolgus Monkeys: Healthy, adult cynomolgus monkeys were used for toxicology and PK/PD studies. Dosing was administered via intravenous infusion weekly for 4 weeks at doses up to 250 mg/kg.[7][9]

## **Key Methodologies**

- Immunohistochemistry (IHC): Brain sections from 5XFAD mice were stained with anti-Aβ
  antibody (clone 6E10) to detect total plaques and methoxy-X04 to label fibrillar, filamentous
  plaques. Dystrophic neurites were identified by staining for the N-terminus of Amyloid
  Precursor Protein (APP).[6]
- Single-Cell RNA Sequencing (scRNA-seq): For microglial gene expression analysis, CD45+ cells were isolated from the brains of treated mice and subjected to scRNA-seq to characterize different microglial subpopulations and their transcriptional changes in response to AL002c.[6]
- Behavioral Testing: The Elevated Plus Maze (EPM) was used to assess anxiety-like behavior in mice. The test measures the time spent and entries into the open versus closed arms of the maze.[6]
- Biomarker Analysis (CSF): Soluble TREM2 levels in human and monkey CSF were
  measured using validated immunoassays. A broader panel of protein biomarkers in CSF,
  including SPP1, IL1RN, and CSF1R, was quantified using the SomaScan® proteomics
  platform, which utilizes modified aptamers to measure thousands of proteins simultaneously.
   [7]

## **Experimental Workflow Diagram**





#### Click to download full resolution via product page

Caption: Workflow of **AL002** from preclinical evaluation in animal models to clinical trials in humans.

## **Conclusion and Future Directions**

**AL002** successfully demonstrated its proposed mechanism of action, engaging the TREM2 target in the central nervous system and activating downstream microglial pathways in both preclinical models and humans. While the preclinical data suggested a potential disease-modifying effect, particularly in reducing neurite dystrophy, these findings did not translate into clinical benefit in the Phase 2 INVOKE-2 study for patients with early Alzheimer's disease.

The discrepancy between the promising preclinical and Phase 1 data and the negative Phase 2 outcome highlights the complexities of translating microglial modulation into clinical efficacy. Several factors may have contributed to this result, including the timing of intervention, the specific stage of microglial activation in patients, and the overall contribution of TREM2 activation to the multifaceted pathology of established Alzheimer's disease. The observation of ARIA in treated patients also underscores the potential safety considerations of activating microglial responses in a brain with significant amyloid pathology. Further analysis of the comprehensive dataset from the INVOKE-2 trial will be crucial for a deeper understanding of



TREM2 biology and for guiding future therapeutic strategies targeting microglia in neurodegenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical and first-in-human evaluation of AL002, a novel TREM2 agonistic antibody for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential and challenges of TREM2-targeted therapy in Alzheimer's disease: insights from the INVOKE-2 study PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Frontiers | The potential and challenges of TREM2-targeted therapy in Alzheimer's disease: insights from the INVOKE-2 study [frontiersin.org]
- 6. AL002 | ALZFORUM [alzforum.org]
- 7. Preclinical and first-in-human evaluation of AL002, a novel TREM2 agonistic antibody for Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alector Announces Phase 1 Data on AL002 at the 12th Clinical Trials on Alzheimer's Disease (CTAD) Meeting | Alector [investors.alector.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AL002 Mechanism of Action in Alzheimer's Disease: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15613663#al002-mechanism-of-action-in-alzheimer-s-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com